molecular formula C10H15NO4 B14310976 Butyl [(2-methylacryloyl)amino](oxo)acetate CAS No. 112832-10-7

Butyl [(2-methylacryloyl)amino](oxo)acetate

Cat. No.: B14310976
CAS No.: 112832-10-7
M. Wt: 213.23 g/mol
InChI Key: CODMVEYWXAVTCL-UHFFFAOYSA-N
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Description

Butyl (2-methylacryloyl)aminoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a 2-methylacryloyl group, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (2-methylacryloyl)aminoacetate typically involves the esterification of butanol with (2-methylacryloyl)aminoacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Butyl (2-methylacryloyl)aminoacetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Butyl (2-methylacryloyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl (2-methylacryloyl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl (2-methylacryloyl)aminoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active (2-methylacryloyl)aminoacetic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simple ester with similar solvent properties.

    Methyl (2-methylacryloyl)aminoacetate: A structurally similar compound with a methyl group instead of a butyl group.

    Ethyl (2-methylacryloyl)aminoacetate: Another similar compound with an ethyl group.

Uniqueness

Butyl (2-methylacryloyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

112832-10-7

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

butyl 2-(2-methylprop-2-enoylamino)-2-oxoacetate

InChI

InChI=1S/C10H15NO4/c1-4-5-6-15-10(14)9(13)11-8(12)7(2)3/h2,4-6H2,1,3H3,(H,11,12,13)

InChI Key

CODMVEYWXAVTCL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=O)NC(=O)C(=C)C

Origin of Product

United States

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